molecular formula C14H22O7S B1592804 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 518012-62-9

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B1592804
CAS No.: 518012-62-9
M. Wt: 334.39 g/mol
InChI Key: YEBGQTAEQIFLQJ-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O6S. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various functionalized molecules. The compound is known for its solubility in aqueous media, which makes it a valuable tool in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The tosyl group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium azide, lithium aluminum hydride, and various bases and acids. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized molecules, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it is employed in the preparation of bioconjugates and other biologically active compounds. In medicine, it is used in the development of drug delivery systems and other therapeutic agents. In industry, it is utilized in the production of various specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by a nucleophile, leading to the formation of a new chemical bond.

Comparison with Similar Compounds

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can be compared to other similar compounds, such as 2-(2-ethoxyethoxy)ethyl 4-methylbenzenesulfonate and 2-(2-(2-methoxyethoxy)ethoxy)ethyl p-toluenesulfonate. These compounds share similar chemical properties and reactivity but differ in their specific functional groups and applications. The unique combination of the methoxyethoxy groups and the tosyl group in this compound makes it particularly useful in certain synthetic applications .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethoxy 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7S/c1-13-3-5-14(6-4-13)22(15,16)21-20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBGQTAEQIFLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622524
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzene-1-sulfonoperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518012-62-9
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzene-1-sulfonoperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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